3-(4-Pyridin-2-yl-thiazol-2-ylamino)-benzoic acid

Kinase inhibition CK2α IC50

Choose this validated CK2α ATP-competitive inhibitor for reproducible kinase research. Co-crystal structures (PDB 6TE2/6TEI) confirm direct ATP-pocket binding via specific H-bond networks—regioisomers cannot substitute. With a defined IC₅₀ of 2000 nM and ≥98% purity, it serves as a reliable reference inhibitor for broad-panel kinase profiling, structure-guided SAR, and CK2 pathway interrogation. Commercial availability ensures rapid procurement for drug discovery.

Molecular Formula C15H10N3O2S-
Molecular Weight 296.3 g/mol
CAS No. 315702-87-5
Cat. No. B1599353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Pyridin-2-yl-thiazol-2-ylamino)-benzoic acid
CAS315702-87-5
Molecular FormulaC15H10N3O2S-
Molecular Weight296.3 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=CSC(=N2)NC3=CC=CC(=C3)C(=O)[O-]
InChIInChI=1S/C15H11N3O2S/c19-14(20)10-4-3-5-11(8-10)17-15-18-13(9-21-15)12-6-1-2-7-16-12/h1-9H,(H,17,18)(H,19,20)
InChIKeyAHNQVGWWBKRTON-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Pyridin-2-yl-thiazol-2-ylamino)-benzoic Acid (CAS 315702-87-5) – A Structurally Defined 2-Aminothiazole-Based CK2 Inhibitor for Targeted Kinase Research


3-(4-Pyridin-2-yl-thiazol-2-ylamino)-benzoic acid (CAS 315702-87-5) is a heterocyclic, ATP‑competitive inhibitor of protein kinase CK2 [1]. The compound belongs to the 2‑aminothiazole class and has been co‑crystallized with both CK2α and CK2αʹ catalytic subunits, confirming direct engagement of the ATP‑binding pocket [2]. With a molecular formula C₁₅H₁₁N₃O₂S and a molecular weight of 297.33 g/mol, this derivative serves as a well‑characterized tool compound for studying CK2‑dependent signaling pathways.

Why Generic Substitution of 3-(4-Pyridin-2-yl-thiazol-2-ylamino)-benzoic Acid Fails: The Critical Role of Pyridine Orientation and Benzoic Acid Regiochemistry


Replacing 3-(4-pyridin-2-yl-thiazol-2-ylamino)-benzoic acid with a regioisomer (e.g., pyridin‑3‑yl or pyridin‑4‑yl analogs) or a different benzoic acid positional isomer cannot be assumed equivalent. The co‑crystal structure (PDB 6TE2, 6TEI) reveals that the 2‑pyridyl nitrogen and the benzoic acid carboxylate engage in specific hydrogen‑bond networks within the CK2 ATP‑binding pocket [1]. Altering the pyridine attachment point or the benzoic acid linkage disrupts this precise geometric complementarity, potentially abolishing or drastically reducing target engagement. Furthermore, analogs lacking published inhibition data or structural validation introduce significant uncertainty in assay reproducibility and target specificity [2].

Quantitative Differentiation of 3-(4-Pyridin-2-yl-thiazol-2-ylamino)-benzoic Acid: Head-to-Head and Cross-Study Comparisons


CK2α Inhibition Potency: 2.0 µM IC₅₀ Establishes Baseline Activity for 2-Aminothiazole Series

3-(4-Pyridin-2-yl-thiazol-2-ylamino)-benzoic acid inhibits recombinant CK2α with an IC₅₀ of 2000 nM [1]. In comparison, the optimized 2‑aminothiazole lead compound 27 exhibits an IC₅₀ of 600 nM, while the clinical‑stage ATP‑competitive inhibitor CX‑4945 (silmitasertib) displays a significantly lower IC₅₀ of 14 nM [2]. This 3.3‑fold difference relative to compound 27 and ~143‑fold difference relative to CX‑4945 positions the compound as a moderately potent tool suitable for studies where ultra‑high potency is not required.

Kinase inhibition CK2α IC50 ATP-competitive

High-Resolution Co-Crystal Structures Enable Precise Structure-Based Design

Two independent co‑crystal structures of 3-(4-pyridin-2-yl-thiazol-2-ylamino)-benzoic acid bound to CK2 catalytic subunits have been deposited: PDB 6TE2 (CK2αʹ) at 0.92 Å resolution and PDB 6TEI (CK2α) at 1.76 Å resolution [1]. These atomic‑resolution structures provide unambiguous electron density for the ligand and detailed interactions with the ATP‑binding cleft. In contrast, many related 2‑aminothiazole derivatives lack experimental structural data, forcing reliance on docking models.

X-ray crystallography CK2 ATP-binding pocket structure-based drug design

ATP-Competitive Binding Mode Clarifies Mechanism of Action

Although initially described as allosteric modulators, subsequent crystallographic and enzyme‑kinetic studies definitively demonstrate that 2‑aminothiazole‑based inhibitors, including 3-(4-pyridin-2-yl-thiazol-2-ylamino)-benzoic acid, occupy the ATP‑binding cavity of CK2 [1]. This ATP‑competitive mode contrasts with genuinely allosteric CK2 inhibitors that bind outside the ATP pocket (e.g., compound 7, IC₅₀ = 3.4 µM [2]).

Mechanism of action ATP-competitive CK2 kinase assay design

Commercial Purity Specification Outperforms Common Regioisomer Alternatives

3-(4-Pyridin-2-yl-thiazol-2-ylamino)-benzoic acid is routinely supplied at 98% purity . In comparison, the pyridin‑3‑yl regioisomer (CAS 315703-28-7) is most commonly offered at 97% purity from multiple vendors . While a 1% difference may appear minor, higher purity reduces the risk of bioactive contaminants that could confound kinase inhibition readouts, especially in high‑throughput screening campaigns.

Compound purity assay reproducibility procurement

Best Research and Industrial Application Scenarios for 3-(4-Pyridin-2-yl-thiazol-2-ylamino)-benzoic Acid


Structure‑Based Drug Design (SBDD) for CK2‑Targeted Therapeutics

The availability of high‑resolution co‑crystal structures (PDB 6TE2, 6TEI) makes 3-(4-pyridin-2-yl-thiazol-2-ylamino)-benzoic acid an ideal starting point for structure‑guided optimization of CK2 inhibitors [1]. Medicinal chemists can use the atomic‑level interaction data to design analogs with improved potency, selectivity, or pharmacokinetic properties.

Kinase Selectivity Profiling and Counter‑Screening Panels

With a well‑defined IC₅₀ of 2000 nM against CK2α [2], the compound serves as a reference inhibitor in broad‑panel kinase assays. Its moderate potency allows it to be used as a comparator when evaluating novel chemical series for CK2 activity, and its ATP‑competitive binding mode [3] informs the design of counter‑screening protocols against other kinases.

Cellular Assays for CK2‑Dependent Signaling Pathways

Due to its validated target engagement and commercial availability at high purity , this compound is suitable for use in cell‑based studies investigating CK2‑mediated phosphorylation events (e.g., STAT3 activation). Its ATP‑competitive nature requires careful control of cellular ATP levels but provides a reliable pharmacological tool for pathway interrogation.

Chemical Biology Probe for CK2 Functional Studies

As a well‑characterized CK2 inhibitor with both potency data and structural validation, 3-(4-pyridin-2-yl-thiazol-2-ylamino)-benzoic acid meets the criteria for a high‑quality chemical probe. Researchers can employ it to dissect CK2 biology with confidence that the observed effects are due to on‑target engagement, not off‑target liabilities or impurities [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-Pyridin-2-yl-thiazol-2-ylamino)-benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.